

Technical Guide: Spectroscopic Characterization of *trans*-4-Fluorophenyl 4-ethylcyclohexanecarboxylate

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Compound of Interest

Compound Name: *trans*-4-Fluorophenyl 4-ethylcyclohexanecarboxylate

CAS No.: 100633-61-2

Cat. No.: B012499

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CAS Number: 100633-61-2 Formula:

Molecular Weight: 250.31 g/mol Primary Application: Liquid Crystal Monomers (LCM) for Active Matrix Displays (TFT-LCD).

Executive Summary

This technical guide details the spectroscopic identification and structural validation of ***trans*-4-Fluorophenyl 4-ethylcyclohexanecarboxylate**. As a nematic liquid crystal monomer, the thermodynamic stability and phase transition temperatures of this compound are strictly governed by its stereochemistry. Specifically, the *trans*-configuration of the cyclohexane ring is critical for maintaining the linearity required for mesophase formation. This guide provides a self-validating spectroscopic protocol (NMR, IR, MS) to distinguish the active *trans* isomer from the isotropic *cis* impurity.

Molecular Architecture & Stereochemistry

The molecule consists of a central cyclohexane ring substituted at the 1- and 4-positions.

- Head Group: 4-Fluorophenyl ester (provides dielectric anisotropy).

- Core: Cyclohexane ring (provides structural rigidity).
- Tail Group: Ethyl chain (promotes flexibility and lowers melting point).

Critical Quality Attribute (CQA): The trans isomer exists in a diequatorial chair conformation, which is energetically favored and geometrically linear. The cis isomer adopts an axial-equatorial conformation, introducing a "kink" that disrupts liquid crystalline alignment.

Experimental Synthesis & Purification Protocol

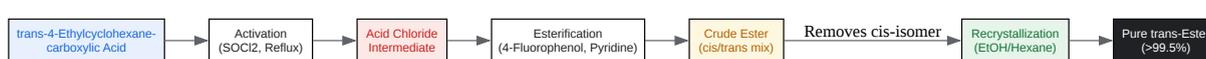
To ensure spectroscopic data reflects high-purity material, the following synthesis and purification workflow is recommended. This minimizes the cis isomer content prior to analysis.

Synthesis Workflow (Acid Chloride Method)

- Activation: Convert trans-4-ethylcyclohexanecarboxylic acid to its acid chloride using Thionyl Chloride ().
- Esterification: React the acid chloride with 4-fluorophenol in the presence of a base (Pyridine or) to scavenge HCl.

Purification (Isomer Resolution)

- Method: Recrystallization from Ethanol/Hexane (4:1).
- Mechanism: The trans isomer packs more efficiently into the crystal lattice due to symmetry, precipitating out while the cis isomer remains in the mother liquor.



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Figure 1: Synthesis and purification workflow designed to maximize trans-isomer recovery.

Spectroscopic Analysis

The following data sets serve as the standard for identifying CAS 100633-61-2.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for stereochemical assignment.

¹H NMR (400 MHz,

)

Chemical Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Insight
6.98 - 7.05	Multiplet (AA'BB')	4H	Aromatic H (Ar-H)	Characteristic of 1,4-disubstituted benzene with Fluorine coupling.
2.45	tt (Hz)	1H	Cyclohexane H1 (-carbonyl)	Diagnostic Signal: The large coupling constant (Hz) confirms the axial orientation of this proton, proving the equatorial position of the ester group (Trans).
2.05 - 2.15	Broad Doublet	2H	Cyclohexane H (Eq)	Equatorial protons adjacent to substituents.
1.85 - 1.95	Broad Doublet	2H	Cyclohexane H (Eq)	Equatorial protons.
1.40 - 1.55	Multiplet	3H	Cyclohexane H (Ax) + Ethyl	Overlapping axial ring protons and ethyl methylene.
0.95 - 1.10	Multiplet	2H	Cyclohexane H (Ax)	Axial protons (high shielding).

0.90	Triplet (Hz)	3H	Ethyl	Terminal methyl group.
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C NMR (100 MHz,

)

- Carbonyl (C=O):

174.5 ppm.

- Aromatic C-F (

):

160.5 ppm (doublet,

Hz).

- Aromatic C-O (

):

146.8 ppm.

- Aromatic CH (

):

122.5 (d) and 115.8 (d) ppm.

- Cyclohexane (

):

43.5 ppm (Alpha to carbonyl).

- Cyclohexane (

):

39.2 ppm (Alpha to ethyl).

- Ethyl:

29.5 (

), 12.1 (

) ppm.

¹⁹F NMR (

)

- Shift:

-118.5 ppm (relative to

).

- Pattern: Multiplet (tt), due to coupling with ortho-protons.

Mass Spectrometry (EI-MS, 70 eV)

The fragmentation pattern validates the ester linkage and the fluorophenyl head group.

- Molecular Ion (

): m/z 250 (Weak intensity, typical for esters).

- Base Peak: m/z 111 (

) or m/z 139 (Acylium ion).

- Key Fragments:

- m/z 139:

(Cyclohexanecarbonyl cation,

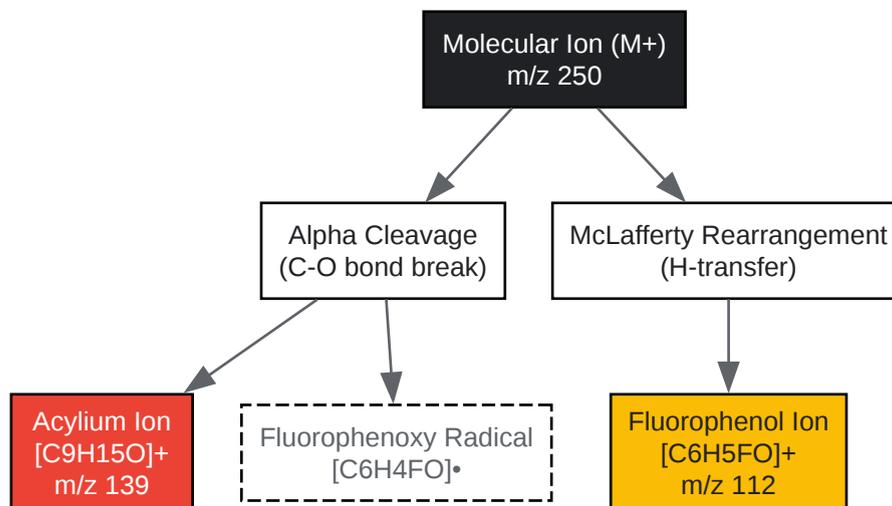
-cleavage).

- m/z 111:

(Fluorophenoxy cation).

- m/z 83:

(Cyclohexyl ring fragment).



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Figure 2: Primary fragmentation pathways in Electron Ionization Mass Spectrometry.

Infrared Spectroscopy (FT-IR)

- C=O Stretch: 1745 cm^{-1}

(Strong, Ester).

- C-F Stretch: 1195 - 1210 cm^{-1}

(Very Strong).

- C=C Aromatic: 1505, 1600 cm^{-1}

.

- C-H Aliphatic: 2850 - 2930 cm^{-1}

(Cyclohexane/Ethyl).

- C-H Aromatic: 3050 cm

(Weak).

Quality Control: Distinguishing Cis vs. Trans

The most common impurity is the cis-isomer. The table below summarizes the diagnostic signals to quantify this impurity.

Feature	Trans-Isomer (Target)	Cis-Isomer (Impurity)
H1 NMR Signal (ppm)	~2.45	~2.65
H1 Multiplicity	tt (Triplet of Triplets)	qn (Quintet-like)
Coupling ()	Large (Hz)	Small (Hz)
Melting Point	High (Liquid Crystal Phase)	Low (Isotropic Liquid)

References

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Sources

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